molecular formula C23H25N3O3S B2600062 4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 1004258-13-2

4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No. B2600062
CAS RN: 1004258-13-2
M. Wt: 423.53
InChI Key: IOGKXYWLYZYZET-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling and is involved in the development and survival of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies.

Scientific Research Applications

  • Fluorescence Chemosensor Development : A study by Ravichandiran et al. (2019) discussed the design and synthesis of a fluorescence chemosensor, 4PB, which includes a derivative of 4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide. This chemosensor is capable of selectively detecting Ba2+ ions among other alkaline metal ions, with a detection limit of 0.282 µM. Its functionality was confirmed by intramolecular charge transfer mechanism, supported by DFT studies. This chemosensor also demonstrated its efficacy in live cell imaging for the detection of Ba2+ in living cells (P. Ravichandiran et al., 2019).

  • Material Science Applications : Research by Hsiao et al. (2000) involved synthesizing compounds related to 4-tert-butylcatechol, a structural relative of 4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide. They developed polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrated high solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films (S. Hsiao et al., 2000).

  • Antimicrobial and Larvicidal Activities : A study by Kumara et al. (2015) reported on novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones. These compounds were synthesized using a derivative related to 4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide. They exhibited significant antimicrobial properties against certain bacterial and fungal pathogens and were also evaluated for mosquito larvicidal activity (C. Kumara et al., 2015).

  • Electrophysiological Activity in Cardiac Research : Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. They found that replacing certain groups with a 1H-imidazol-1-yl moiety, which is structurally similar to 4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide, can produce class III electrophysiological activity in the N-substituted benzamide series. This finding has implications for the development of selective class III agents in cardiac research (T. K. Morgan et al., 1990).

properties

IUPAC Name

4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-5-30(28,29)21-15-14-20(25-26-21)16-8-12-19(13-9-16)24-22(27)17-6-10-18(11-7-17)23(2,3)4/h6-15H,5H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKXYWLYZYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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